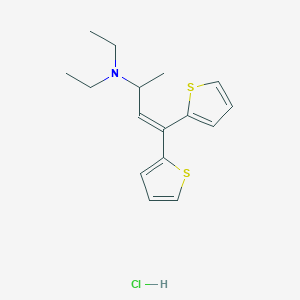
Diethylthiambutene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethylthiambutene hydrochloride involves several key steps:
- The conjugate addition of diethylamine to ethyl crotonate gives ethyl 3-(diethylamino)butanoate.
- Addition of two equivalents of 2-thienyllithium to the ester forms the tertiary alcohol.
- Dehydration of this intermediate completes the synthesis of diethylthiambutene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Diethylthiambutene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
Diethylthiambutene hydrochloride has several scientific research applications:
Mecanismo De Acción
Diethylthiambutene hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic effects .
Comparación Con Compuestos Similares
Dimethylthiambutene: Another opioid analgesic with similar properties but different potency and pharmacokinetics.
Ethylmethylthiambutene: Similar in structure but with variations in its analgesic effects and usage.
Pyrrolidinylthiambutene and Piperidylthiambutene: These compounds also belong to the thiambutene class and have similar analgesic properties.
Uniqueness: Diethylthiambutene hydrochloride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its use in veterinary medicine as an anesthetic highlights its practical applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
132-19-4 |
|---|---|
Fórmula molecular |
C16H22ClNS2 |
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
4,4-dithiophen-2-ylbut-3-en-2-yl(diethyl)azanium;chloride |
InChI |
InChI=1S/C16H21NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-13H,4-5H2,1-3H3;1H |
Clave InChI |
AOBYZQVXPIBGCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl |
SMILES canónico |
CC[NH+](CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-] |
Key on ui other cas no. |
132-19-4 |
Números CAS relacionados |
86-14-6 (Parent) |
Sinónimos |
diethibutin diethylthiambutene Grapon N,N-diethyl-1-methyl-3,3-di-thienylallyl-amine Themalon thiambutene thiambutene hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















